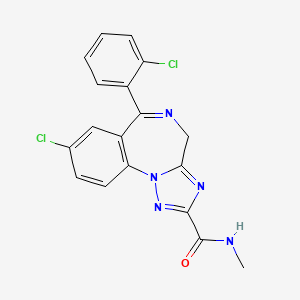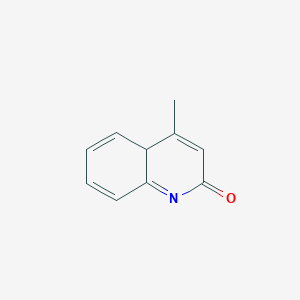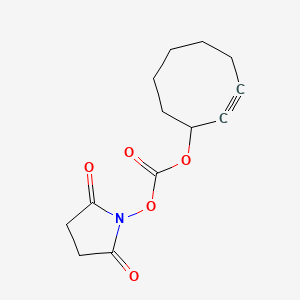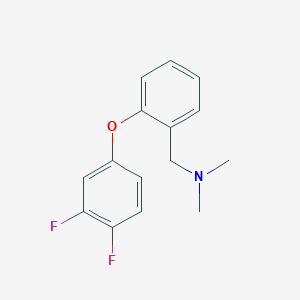
N-Desmethyl Rilmazolam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Rilmazolam is a metabolite of Rilmazafone, a pro-drug developed in Japan for the treatment of insomnia. Rilmazafone itself is not active but is converted in the body to active benzodiazepine metabolites, including this compound, which exert sedative and hypnotic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rilmazolam typically involves the metabolic conversion of Rilmazafone. Rilmazafone undergoes enzymatic hydrolysis in the body, leading to the formation of this compound. The exact synthetic route in an industrial setting may involve the use of specific enzymes or chemical catalysts to facilitate this conversion .
Industrial Production Methods
Industrial production of this compound is likely to involve the large-scale synthesis of Rilmazafone followed by controlled enzymatic or chemical conversion to this compound. This process ensures the efficient production of the active metabolite for pharmaceutical use .
化学反応の分析
Types of Reactions
N-Desmethyl Rilmazolam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
N-Desmethyl Rilmazolam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of benzodiazepines.
Biology: Investigated for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Studied for its sedative and hypnotic properties, particularly in the context of treating insomnia.
作用機序
N-Desmethyl Rilmazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the modulation of neuronal excitability .
類似化合物との比較
Similar Compounds
Rilmazolam: Another active metabolite of Rilmazafone with similar sedative properties.
Alprazolam: A triazolo benzodiazepine with anxiolytic and sedative effects.
Diazepam: A widely used benzodiazepine with muscle relaxant and anxiolytic properties.
Uniqueness
N-Desmethyl Rilmazolam is unique due to its specific metabolic origin from Rilmazafone and its distinct pharmacokinetic profile. Unlike other benzodiazepines, it is specifically designed to be a metabolite, which may influence its duration of action and side effect profile .
特性
分子式 |
C18H13Cl2N5O |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |
InChIキー |
PVNXUCAAXXYFKB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)




![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)





